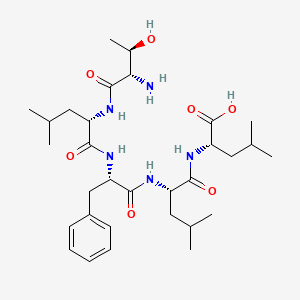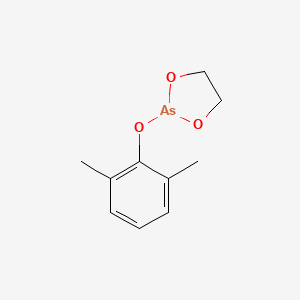
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a pyridine ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(2-ethylbutyl)pyridine-1(4H)-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired ester is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 4-(2-methylbutyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(2-propylbutyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(2-isobutyl)pyridine-1(4H)-carboxylate
Uniqueness
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group distinguishes it from other similar compounds and may confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
651054-07-8 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
phenyl 4-(2-ethylbutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-3-15(4-2)14-16-10-12-19(13-11-16)18(20)21-17-8-6-5-7-9-17/h5-13,15-16H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
HFDPWBSRAZVPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)


![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)

